N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to a phenyl ring substituted with a 1,1-dioxothiazinan moiety. The coumarin scaffold is widely explored in medicinal chemistry due to its intrinsic fluorescence, bioavailability, and interaction with biological targets such as enzymes and receptors . The thiazinan sulfone group (1,1-dioxo) enhances polarity and may improve solubility or binding affinity compared to non-sulfonated analogs.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-19(17-13-14-5-1-2-6-18(14)27-20(17)24)21-15-7-9-16(10-8-15)22-11-3-4-12-28(22,25)26/h1-2,5-10,13H,3-4,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORDHZQPGRGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Coupling with Chromene Derivative: The thiazinane derivative is then coupled with a chromene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : The chromene scaffold is well-known for its anticancer properties. Compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that chromene derivatives can induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.
Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity against several bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus, suggesting potential for therapeutic applications in treating bacterial infections.
Enzyme Inhibition : The thiazinan ring may enhance interactions with specific enzymes. Related compounds have been studied for their ability to inhibit monoamine oxidase (MAO), which is involved in neurotransmitter degradation. This inhibition could lead to increased levels of serotonin and dopamine, potentially alleviating mood disorders.
Biological Research Applications
Mechanistic Studies : The compound's unique structural features allow for detailed mechanistic studies in biological systems. Its interactions with cellular receptors and enzymes can provide insights into biochemical pathways, including signal transduction and gene expression regulation.
Pharmacokinetics : The presence of polar functional groups suggests good bioavailability due to the ability to form hydrogen bonds. Understanding the pharmacokinetics of this compound could lead to improved drug design and delivery systems.
Material Science Applications
Polymer Chemistry : The structural characteristics of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide may lend themselves to applications in polymer chemistry. Its ability to undergo various chemical reactions can be exploited to create novel materials with specific properties.
Study on Anticancer Activity
A recent investigation synthesized several derivatives of the chromene scaffold and evaluated their anticancer potential against human cancer cell lines. The study found that modifications at the thiazinan position significantly enhanced cytotoxic effects, leading to increased apoptosis rates in treated cells.
Antimicrobial Efficacy Study
In another study, researchers assessed the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated that specific structural modifications improved activity while maintaining low toxicity towards human cells, highlighting its potential as a therapeutic agent.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells through caspase activation | [Study on MAO Inhibition] |
| Antimicrobial | Exhibits activity against Staphylococcus aureus with MICs as low as 1 μg/mL | [Antimicrobial Efficacy Study] |
| Enzyme Inhibition | Potential MAO inhibition leading to increased neurotransmitter levels | [Study on MAO Inhibition] |
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations :
- The target compound’s coumarin core distinguishes it from chromone -based analogs (e.g., compound 2 in ), which lack the lactone oxygen. Coumarins generally exhibit stronger fluorescence and broader bioactivity profiles .
- Replacement of coumarin with naphthalene (as in ) reduces oxygen-dependent interactions but increases hydrophobicity.
Methoxy and thiadiazole groups in could enhance metabolic stability or target selectivity compared to the thiazinan sulfone.
Thiadiazole-containing analogs () are often explored for antimicrobial activity, but the target compound’s sulfone group may redirect specificity toward anti-inflammatory or anticancer targets.
Synthetic Accessibility :
- The carboxamide linkage in the target compound is synthetically accessible via standard coupling reagents (e.g., oxalyl chloride, as in ), similar to other coumarin derivatives.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Thiazinan Ring : This heterocyclic ring contributes to the compound's pharmacological properties.
- Chromene Core : The chromene scaffold is known for its diverse biological profiles.
The molecular formula of the compound is , with a molecular weight of 364.39 g/mol. Its unique combination of functional groups enhances its potential bioactivity.
Antimicrobial Activity
Research has indicated that compounds containing thiazinan rings exhibit significant antimicrobial properties. A study on related compounds demonstrated that thiazolidinone derivatives showed promising activity against various bacterial strains, suggesting that this compound may exhibit similar effects due to structural similarities .
Anticancer Properties
Compounds with the chromene scaffold have been associated with anticancer activity. Specifically:
- Mechanism of Action : Chromenes can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases .
- Research Findings : In vitro studies have shown that derivatives of chromenes can inhibit tumor cell proliferation and migration .
Enzyme Inhibition
The presence of a sulfonamide group in related compounds has been linked to enzyme inhibition activities, particularly against cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play critical roles in inflammation and cancer progression . The thiazolidinone derivatives have also been noted for their ability to inhibit Hepatitis C NS5b RNA polymerase and HIV reverse transcriptase .
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibitory effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-[4-(1,1-dioxo...] | P. aeruginosa | 20 |
Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer properties of chromene derivatives, it was found that certain analogs significantly reduced cell viability in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.0 |
| HeLa (Cervical) | 3.5 |
| A549 (Lung) | 6.0 |
These results suggest a strong potential for this compound in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
